molecular formula C12H23NO3 B8184876 (1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester

(1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester

Cat. No.: B8184876
M. Wt: 229.32 g/mol
InChI Key: HBWLTSDYLCAHDX-UWVGGRQHSA-N
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Description

(1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester is a chemical compound that features a cycloheptyl ring with a hydroxyl group and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: It may serve as a precursor for the development of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyl group and the carbamic acid ester moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptyl derivatives: Compounds with similar cycloheptyl rings but different functional groups.

    Carbamic acid esters: Compounds with similar ester moieties but different ring structures.

Uniqueness

(1S,3S)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester is unique due to the combination of its cycloheptyl ring, hydroxyl group, and carbamic acid tert-butyl ester moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-hydroxycycloheptyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLTSDYLCAHDX-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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